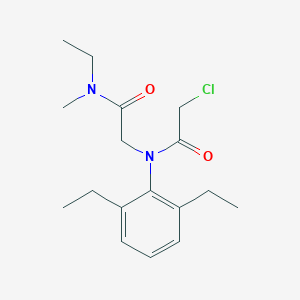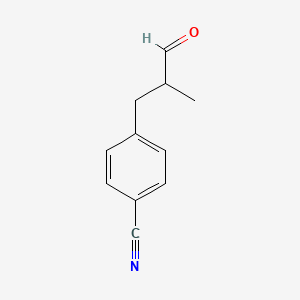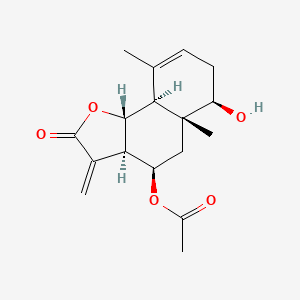![molecular formula C36H27O4P B14626060 Bis{4-[([1,1'-biphenyl]-4-yl)oxy]phenyl}phosphinic acid CAS No. 54590-28-2](/img/structure/B14626060.png)
Bis{4-[([1,1'-biphenyl]-4-yl)oxy]phenyl}phosphinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis{4-[([1,1’-biphenyl]-4-yl)oxy]phenyl}phosphinic acid is an organophosphorus compound characterized by the presence of biphenyl and phosphinic acid groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis{4-[([1,1’-biphenyl]-4-yl)oxy]phenyl}phosphinic acid typically involves the reaction of 4-bromobiphenyl with phenylphosphinic acid under specific conditions. The reaction is often catalyzed by palladium-based catalysts and requires a controlled environment to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Bis{4-[([1,1’-biphenyl]-4-yl)oxy]phenyl}phosphinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinic acid group to phosphine.
Substitution: The biphenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted biphenyl derivatives .
Applications De Recherche Scientifique
Bis{4-[([1,1’-biphenyl]-4-yl)oxy]phenyl}phosphinic acid has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of advanced materials and as a precursor in organic synthesis.
Mécanisme D'action
The mechanism of action of Bis{4-[([1,1’-biphenyl]-4-yl)oxy]phenyl}phosphinic acid involves its interaction with molecular targets such as enzymes and receptors. The biphenyl groups facilitate binding to hydrophobic pockets, while the phosphinic acid group can participate in hydrogen bonding and coordination with metal ions. These interactions can modulate biological pathways and catalytic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Bis(triethoxysilyl)-1,1’-biphenyl: Similar in structure but contains silyl groups instead of phosphinic acid.
Bis(4-biphenylyl)amine: Contains biphenyl groups but with an amine functional group.
4,4’-Bis(4-aminophenoxy)biphenyl: Features biphenyl groups with amino and phenoxy functionalities.
Uniqueness
Its ability to undergo diverse chemical reactions and interact with biological targets makes it a versatile compound for research and industrial use .
Propriétés
Numéro CAS |
54590-28-2 |
|---|---|
Formule moléculaire |
C36H27O4P |
Poids moléculaire |
554.6 g/mol |
Nom IUPAC |
bis[4-(4-phenylphenoxy)phenyl]phosphinic acid |
InChI |
InChI=1S/C36H27O4P/c37-41(38,35-23-19-33(20-24-35)39-31-15-11-29(12-16-31)27-7-3-1-4-8-27)36-25-21-34(22-26-36)40-32-17-13-30(14-18-32)28-9-5-2-6-10-28/h1-26H,(H,37,38) |
Clé InChI |
KUWNUPPKFDNREM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC3=CC=C(C=C3)P(=O)(C4=CC=C(C=C4)OC5=CC=C(C=C5)C6=CC=CC=C6)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-Bromo-3-(trifluoromethyl)phenyl]-3,4-dichlorobenzamide](/img/structure/B14625979.png)


![2-Amino-6-phenyl-3,7-dihydropyrimido[4,5-b][1,4]oxazin-4-one](/img/structure/B14626006.png)



![{[3-(2,3-Dimethylazepan-1-yl)-3-oxopropoxy]sulfinyl}oxidanide](/img/structure/B14626031.png)






